molecular formula C13H19FN2O3 B2752165 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334369-02-6

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B2752165
CAS No.: 1334369-02-6
M. Wt: 270.304
InChI Key: QRWHBPPOBFJKAZ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This compound features a fluorobenzyl group and a hydroxy-methoxy-methylpropyl group attached to a urea backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Mild to moderate temperatures (0-50°C).
  • Catalysts: Base catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea moiety can be reduced to amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity, while the hydroxy-methoxy-methylpropyl group might influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea may impart unique electronic properties, influencing its reactivity and interactions with biological targets. Fluorine atoms are known to enhance metabolic stability and binding affinity in pharmaceutical compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWHBPPOBFJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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